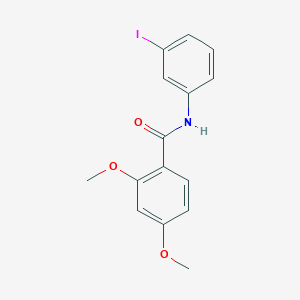![molecular formula C20H19BrN2O2S B298008 (2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298008.png)
(2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess various pharmacological properties, making it a promising candidate for the development of novel drugs. In
Mecanismo De Acción
The mechanism of action of ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects through various mechanisms, including inhibition of bacterial and fungal cell wall synthesis, inhibition of pro-inflammatory cytokines, scavenging of free radicals, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of bacterial and fungal strains, reduce the production of pro-inflammatory cytokines, scavenge free radicals, and induce apoptosis in cancer cells. Additionally, this compound has been found to possess analgesic and antipyretic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is its broad spectrum of pharmacological activities. This compound has been shown to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel drugs. However, one of the limitations of this compound is its low solubility in water, which could pose a challenge in its formulation as a drug.
Direcciones Futuras
There are several future directions for the research and development of ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy as a drug. Another direction is the exploration of its potential as a therapeutic agent for various diseases, including infectious diseases, inflammatory disorders, and cancer. Finally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets, which could lead to the development of more potent and selective derivatives.
Métodos De Síntesis
The synthesis of ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction of 2-amino-3-methyl-1,3-thiazolidin-4-one with 3-bromo-4-methoxybenzaldehyde and 4-ethylbenzaldehyde in the presence of a base. The reaction proceeds through a Schiff base formation and subsequent cyclization to form the thiazolidinone ring. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This compound has been tested against various bacterial and fungal strains, and it has been found to exhibit significant activity against these pathogens. Additionally, ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Moreover, this compound has been found to possess antioxidant activity, which could make it useful in the prevention and treatment of oxidative stress-related diseases. Finally, ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis and inhibit the growth of cancer cells.
Propiedades
Nombre del producto |
(2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C20H19BrN2O2S |
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-ethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19BrN2O2S/c1-4-13-5-8-15(9-6-13)22-20-23(2)19(24)18(26-20)12-14-7-10-17(25-3)16(21)11-14/h5-12H,4H2,1-3H3/b18-12+,22-20? |
Clave InChI |
MKGALFJXTVPANF-FNLGWUMESA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OC)Br)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OC)Br)S2)C |
SMILES canónico |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OC)Br)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297927.png)

![ethyl 2-(2,4-dichlorobenzylidene)-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297932.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![(2E,5E)-5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297936.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297937.png)
![1-[(3,5-dimethylphenoxy)acetyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B297939.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide](/img/structure/B297940.png)
![3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B297942.png)
![N-cyclohexyl-16-propyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297945.png)
![2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297949.png)
![N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide](/img/structure/B297951.png)
![N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B297952.png)
![2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B297953.png)